molecular formula C13H17N3O4 B2957007 N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920346-61-8

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide

Cat. No.: B2957007
CAS No.: 920346-61-8
M. Wt: 279.296
InChI Key: RYHGCWXOZLNANE-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group and a hydroxypropyl group linked through an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3-acetamidophenylamine by acetylation of 3-aminophenol.

    Step 2: Reaction of 3-acetamidophenylamine with oxalyl chloride to form an intermediate.

    Step 3: Addition of 2-hydroxypropylamine to the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary or secondary amines from the oxalamide moiety.

    Substitution: Formation of halogenated or nitrated derivatives of the acetamidophenyl group.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-acetamidophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(2-hydroxybutyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(2-hydroxyisopropyl)oxalamide

Uniqueness

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group provides additional sites for chemical modification, enhancing its versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-8(17)7-14-12(19)13(20)16-11-5-3-4-10(6-11)15-9(2)18/h3-6,8,17H,7H2,1-2H3,(H,14,19)(H,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHGCWXOZLNANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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